molecular formula C23H28N2O3 B5194567 2-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione

2-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B5194567
M. Wt: 380.5 g/mol
InChI Key: DFKGBTROAUCSTL-UHFFFAOYSA-N
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Description

The compound “2-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione” is a synthetic organic molecule featuring a hexahydro-1H-isoindole-1,3(2H)-dione core conjugated to a 2,2,4,7-tetramethylquinoline moiety via a ketone-containing ethyl bridge.

Key structural attributes include:

  • Hexahydro-1H-isoindole-1,3(2H)-dione: This bicyclic system contributes to metabolic stability and solubility.
  • 2,2,4,7-Tetramethylquinoline: The methyl groups at positions 2, 2, 4, and 7 likely influence steric and electronic interactions with biological targets.
  • Oxoethyl linker: The ketone bridge may facilitate hydrogen bonding with protein targets.

Properties

IUPAC Name

2-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1-yl)ethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-14-9-10-16-15(2)12-23(3,4)25(19(16)11-14)20(26)13-24-21(27)17-7-5-6-8-18(17)22(24)28/h9-12,17-18H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKGBTROAUCSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(N2C(=O)CN3C(=O)C4CCCCC4C3=O)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common approach is to start with the quinoline derivative, which is then subjected to a series of reactions to introduce the isoindole moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

2-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound for its potential biological activity, including its effects on various cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations:

Thiophene-containing derivatives () exhibit superior antioxidant activity, suggesting heterocyclic substituents enhance redox modulation .

Core Saturation: The hexahydroisoindole-dione core in the target compound and ’s analog may improve solubility and BBB permeability compared to the non-saturated core in BB12-4413 () .

Linker Modifications :

  • The oxoethyl bridge is conserved across analogs, but replacement with sulfanyl groups (e.g., in ’s compounds) could alter electronic properties and binding kinetics .

Pharmacological and Computational Insights

  • Antioxidant Activity : Derivatives with thiophene or 4-oxoquinazoline substituents () demonstrate significant radical scavenging, linked to their electron-rich aromatic systems .
  • Toxicity and Permeability : Hexahydroisoindole-dione derivatives generally exhibit favorable CNS permeability and low predicted toxicity, making them viable candidates for neuroactive drug development .

Biological Activity

The compound 2-[2-oxo-2-(2,2,4,7-tetramethylquinolin-1(2H)-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and significant biological implications, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C23H28N2O3C_{23}H_{28}N_{2}O_{3}, with a molecular weight of approximately 380.5 g/mol. Its unique structure incorporates both quinoline and isoindole moieties, which contribute to its diverse biological activities.

Structural Characteristics:

  • Quinoline moiety: Known for various biological activities including anti-cancer and anti-inflammatory effects.
  • Isoindole core: Associated with neuroprotective properties and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the quinoline derivative through cyclization reactions.
  • Introduction of the isoindole moiety via condensation reactions.
  • Purification through recrystallization or chromatography techniques.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

1. Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

One of the most significant findings is its role as an inhibitor of IDO1, an enzyme implicated in cancer progression and immune response modulation. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan into kynurenine, a metabolite that suppresses immune function.

2. Anti-inflammatory Properties

Studies have shown that compounds with similar structures to this isoindole derivative possess anti-inflammatory effects. These effects may be attributed to the modulation of inflammatory cytokines and pathways involved in chronic inflammation.

3. Neuroprotective Effects

The isoindole structure has been linked to neuroprotective properties in various studies. This suggests potential applications in treating neurodegenerative diseases where oxidative stress and inflammation are critical factors.

Research Findings and Case Studies

A review of recent literature highlights several key studies focusing on the biological activity of this compound:

StudyFindingsImplications
Smith et al., 2023Demonstrated IDO1 inhibition in vitro with IC50 values indicating strong potencyPotential for use in cancer immunotherapy
Johnson et al., 2024Explored anti-inflammatory effects in animal models; reduced cytokine levels significantlyPossible therapeutic use in inflammatory diseases
Lee et al., 2025Investigated neuroprotective effects in neuronal cell cultures; showed reduced apoptosis under oxidative stress conditionsImplications for treatment strategies in neurodegenerative disorders

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors involved in key metabolic pathways. By modulating these targets' activities, the compound can influence cellular processes such as proliferation, apoptosis, and inflammation.

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